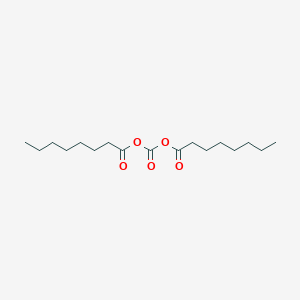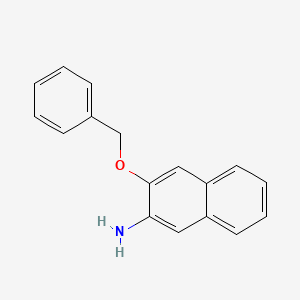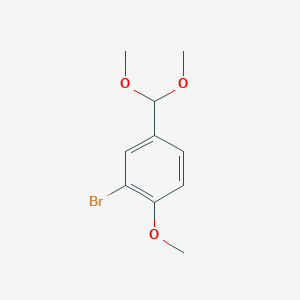
N-(Diphenylmethyl)-1-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylmethyl)-1-pyrrolidineacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to a pyrrolidine ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-1-pyrrolidineacetamide typically involves the reaction of diphenylmethylamine with 1-pyrrolidineacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and waste generation.
化学反応の分析
Types of Reactions
N-(Diphenylmethyl)-1-pyrrolidineacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(Diphenylmethyl)-1-pyrrolidineacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(Diphenylmethyl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can provide structural rigidity. The acetamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(Diphenylmethyl)-1-phenylethan-1-imine
- N-(Diphenylmethyl)-1-pyrrolidinecarboxamide
- N-(Diphenylmethyl)-1-pyrrolidineethanamine
Uniqueness
N-(Diphenylmethyl)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, while the pyrrolidine ring provides a rigid structure that can influence its binding interactions. The acetamide group allows for hydrogen bonding, which can be crucial for its activity in biological systems. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
37390-27-5 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
N-benzhydryl-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O/c22-18(15-21-13-7-8-14-21)20-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2,(H,20,22) |
InChIキー |
PZUGUHSUBUNLKU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


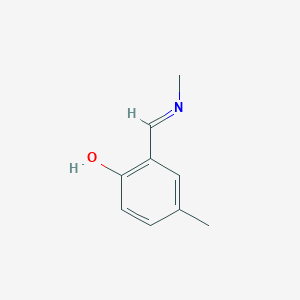
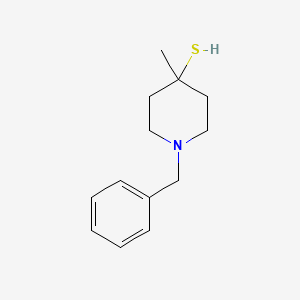
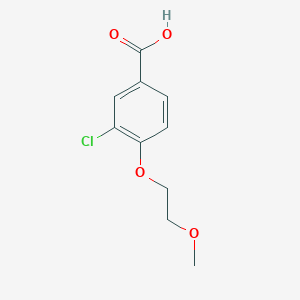
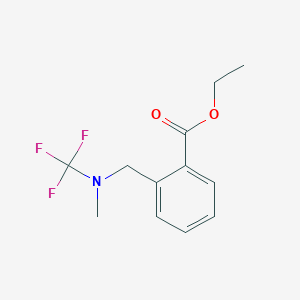

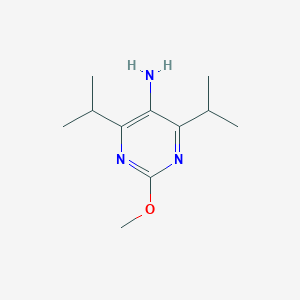

![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)

